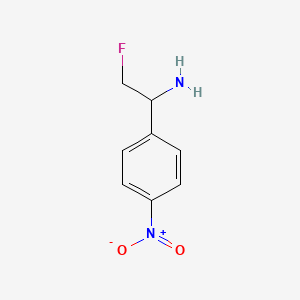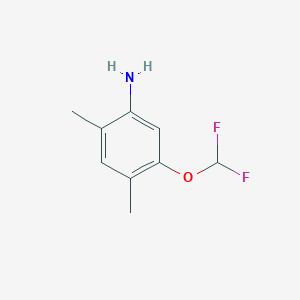
5-(Difluoromethoxy)-2,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)-2,4-dimethylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the etherification of an appropriate precursor, followed by nitrification, hydrolysis, and reduction steps . The reaction conditions often require the use of specific reagents such as sodium hydroxide and freon-11 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process typically includes steps such as etherification, nitrification, hydrolysis, and reduction, optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
5-(Difluoromethoxy)-2,4-dimethylaniline has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethoxy Compounds: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group and exhibit different chemical properties and reactivity.
Fluorinated Anilines: Compounds with single fluorine atoms or other fluorinated groups attached to the aniline ring.
Uniqueness
5-(Difluoromethoxy)-2,4-dimethylaniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs. This makes it a valuable compound in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-2,4-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3 |
Clé InChI |
ISRQNOJXXZJUJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



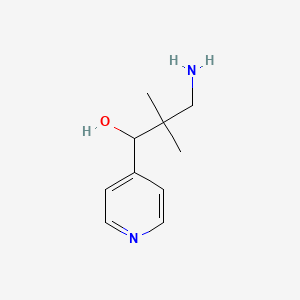

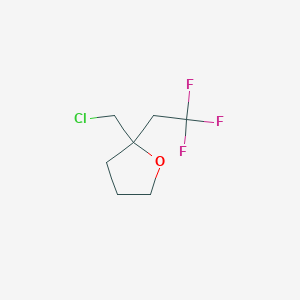
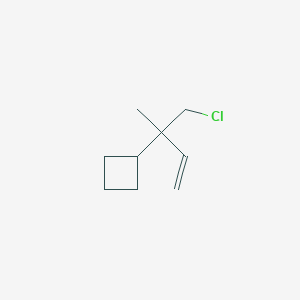


![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)

![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
